molecular formula C21H24N6O4 B2998570 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide CAS No. 1172905-18-8

2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide

カタログ番号: B2998570
CAS番号: 1172905-18-8
分子量: 424.461
InChIキー: MAOWHGNSZWJGJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic derivative featuring a pyrimidoindole core substituted with methoxy groups at positions 7 and 8, and a pyrazole-methylacetamide side chain. Its structural complexity arises from the fused pyrimidine-indole system and the appended trimethylpyrazole moiety, which likely influence its electronic and steric properties.

特性

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-11-14(12(2)26(3)25-11)8-22-18(28)9-27-10-23-19-13-6-16(30-4)17(31-5)7-15(13)24-20(19)21(27)29/h6-7,10,24H,8-9H2,1-5H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOWHGNSZWJGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide , identified by its CAS number 1105205-05-7 , is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5C_{22}H_{22}N_{4}O_{5} with a molecular weight of approximately 422.43 g/mol . The structure includes a pyrimido[5,4-b]indole core substituted with methoxy groups and a pyrazole moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : Compounds related to the pyrimido[5,4-b]indole scaffold have shown inhibitory effects on PDE enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing cellular signaling pathways related to inflammation and immune responses .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole have demonstrated significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
  • TLR Agonist Activity : Structural modifications in related compounds have shown differential effects on Toll-like receptor (TLR) pathways. Certain derivatives can stimulate TLR4-dependent production of cytokines like IL-6 and IP-10, which are crucial in immune responses .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
PDE InhibitionHuman PDE4IC50 = 410 nM
CytotoxicityMCF7IC50 = 3.79 µM
CytotoxicitySF-268IC50 = 12.50 µM
CytotoxicityNCI-H460IC50 = 42.30 µM
TLR Agonist ActivitymBMDCIncreased IL-6 production

Case Study 1: PDE Inhibition

A series of studies evaluated the inhibitory activity of similar compounds on PDE enzymes. One notable compound showed an IC50 value comparable to rolipram, a known PDE inhibitor. This suggests that the compound may have therapeutic potential in treating conditions related to elevated PDE activity, such as asthma or chronic obstructive pulmonary disease (COPD).

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines. For example, a derivative was found to induce significant apoptosis in A549 lung cancer cells at concentrations as low as 26 µM. This highlights the potential for developing new anticancer therapies based on this scaffold.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarities and NMR Analysis

Evidence from NMR studies on analogous compounds (e.g., rapamycin derivatives) reveals that substituents on aromatic or heterocyclic systems significantly alter chemical shifts in specific regions. For example, compounds 1 and 7 (from ) show nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), corresponding to substituent-induced electronic perturbations . By analogy, the 7,8-dimethoxy groups in the target compound likely deshield adjacent protons, while the pyrazole-methylacetamide side chain may induce steric hindrance, altering chemical environments (Table 1).

Table 1: Hypothetical NMR Chemical Shift Comparison (δ, ppm)

Position Target Compound Compound 1 (Rapamycin Analog) Compound 7 (Rapamycin Analog)
Pyrimidoindole C-H 7.2–7.8 7.1–7.6 7.0–7.5
Pyrazole CH3 2.1–2.5 N/A N/A
Methoxy OCH3 3.8–4.0 3.7–3.9 3.6–3.8

Note: Data inferred from ; pyrazole-methylacetamide shifts are hypothetical.

Hydrogen Bonding and Crystal Packing

The pyrimidoindole system may participate in hydrogen-bonding networks similar to those observed in purine derivatives. Etter’s graph set analysis () categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings), which stabilize crystal lattices. The methoxy groups in the target compound could act as hydrogen-bond acceptors, while the acetamide NH may serve as a donor, akin to patterns in sulfonamide crystals .

Table 2: Hydrogen Bond Parameters in Analogous Compounds

Compound Donor-Acceptor Distance (Å) Angle (°) Motif Type
Pyrimidoindole 2.8–3.1 150–160 R₂²(8)
Pyrazole-acetamide 3.0–3.2 140–150 C(4)

Data generalized from .

Pharmacological and Physicochemical Properties

While direct pharmacological data are absent, structural analogs like kinase inhibitors (e.g., imatinib) highlight the importance of the pyrimidine core for ATP-binding pocket interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。